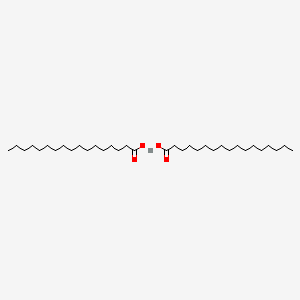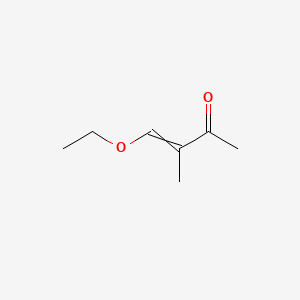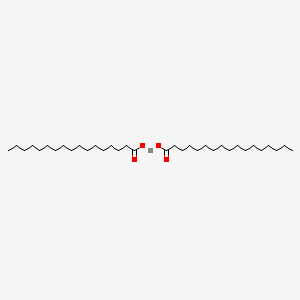
3-Methyl-4-nitroso-1-pyrazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-nitroso-1-pyrazolin-5-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is known for its unique chemical structure, which includes a pyrazolinone ring substituted with a methyl group at the 3-position and a nitroso group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-nitroso-1-pyrazolin-5-one typically involves the reaction of hydrazine derivatives with ethyl acetoacetate. The reaction is carried out under solvent-free conditions, which makes it an environmentally friendly approach. The reaction mechanism involves the formation of a pyrazolone intermediate, which is then nitrosated to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with efficient mixing and temperature control to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-nitroso-1-pyrazolin-5-one undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amino derivatives.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 3-Methyl-4-nitro-1-pyrazolin-5-one.
Reduction: Formation of 3-Methyl-4-amino-1-pyrazolin-5-one.
Substitution: Formation of various substituted pyrazolinones depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Methyl-4-nitroso-1-pyrazolin-5-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its neuroprotective effects and potential use in treating neurodegenerative diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methyl-4-nitroso-1-pyrazolin-5-one involves its ability to scavenge free radicals and inhibit lipid peroxidation. The nitroso group plays a crucial role in this activity by reacting with reactive oxygen species (ROS) and preventing oxidative damage. This compound has been shown to target various molecular pathways involved in oxidative stress and inflammation, making it a potential therapeutic agent for conditions related to oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-1-phenyl-2-pyrazolin-5-one: Known for its antioxidant properties and used in the treatment of neurodegenerative diseases.
4-Hydroxyimino-2-pyrazolin-5-one: Undergoes similar oxidation and reduction reactions but has different biological activities.
3-Methyl-3-pyrazolin-5-one: Used as an intermediate in the synthesis of various heterocyclic compounds.
Uniqueness
3-Methyl-4-nitroso-1-pyrazolin-5-one is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, differentiating it from other pyrazolinone derivatives .
Propiedades
Fórmula molecular |
C4H5N3O2 |
|---|---|
Peso molecular |
127.10 g/mol |
Nombre IUPAC |
3-methyl-4-nitroso-3,4-dihydropyrazol-5-one |
InChI |
InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h2-3H,1H3 |
Clave InChI |
WGZDTSGMRXBPAC-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(=O)N=N1)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)







